molecular formula C19H37NaO10S2 B1619079 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 707-15-3

6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B1619079
CAS No.: 707-15-3
M. Wt: 512.6 g/mol
InChI Key: VJWJZMKNCNWWBT-UHFFFAOYSA-M
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Description

6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of nitrogen atoms in the structure makes it a diazaspiro compound, which is of significant interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
  • 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione

Uniqueness

6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific spiro structure and the presence of methyl and diaza groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

707-15-3

Molecular Formula

C19H37NaO10S2

Molecular Weight

512.6 g/mol

IUPAC Name

sodium;(1-methoxy-1-oxo-12-sulfooxyoctadecan-9-yl) sulfate

InChI

InChI=1S/C19H38O10S2.Na/c1-3-4-5-9-12-17(28-30(21,22)23)15-16-18(29-31(24,25)26)13-10-7-6-8-11-14-19(20)27-2;/h17-18H,3-16H2,1-2H3,(H,21,22,23)(H,24,25,26);/q;+1/p-1

InChI Key

VJWJZMKNCNWWBT-UHFFFAOYSA-M

SMILES

CC1CCCCC12C(=O)NC(=O)N2

Canonical SMILES

CCCCCCC(CCC(CCCCCCCC(=O)OC)OS(=O)(=O)[O-])OS(=O)(=O)O.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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